An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Ethyl 3-(3-aminophenyl)propanoate hydrochloride, offering valuable insights for its effective utilization in a research and development setting.
Chemical Identity and Core Physicochemical Properties
Chemical Structure:
Chemical Structure of Ethyl 3-(3-aminophenyl)propanoate hydrochloride
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 99255-43-3 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to yellow solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8 °C |
Synthesis and Purification
The synthesis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride can be efficiently achieved through a multi-step process starting from 3-nitrobenzaldehyde. A notable one-pot synthesis for the free base, Ethyl 3-(3-aminophenyl)propanoate, has been reported, which can then be converted to the hydrochloride salt.[2][3]
Synthesis Pathway Overview:
General synthesis pathway for Ethyl 3-(3-aminophenyl)propanoate hydrochloride.
Experimental Protocol: Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Free Base) [2][3]
This procedure, as described by Nagel, Radau, and Link (2011), provides an efficient route to the free base, which is the immediate precursor to the hydrochloride salt.
-
Knoevenagel Condensation/Alkylidene Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This tandem reaction first forms an intermediate which is then reduced in situ.
-
Reduction and Esterification: The resulting 3-(3-nitrophenyl)propanoic acid is then subjected to reduction of the nitro group and simultaneous esterification of the carboxylic acid. This is achieved using stannous chloride (SnCl₂) in ethanol. The stannous chloride acts as both a reducing agent for the nitro group and a Lewis acid catalyst for the esterification.[2][3]
Protocol for Hydrochloride Salt Formation:
To obtain the hydrochloride salt, the synthesized free base, Ethyl 3-(3-aminophenyl)propanoate, is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic and Analytical Characterization
A comprehensive analysis is crucial for confirming the identity and purity of Ethyl 3-(3-aminophenyl)propanoate hydrochloride.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the aromatic protons. The chemical shifts of the aromatic protons will be indicative of the 1,3-disubstitution pattern on the benzene ring. The presence of the ammonium group (-NH₃⁺) may result in a broad signal.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the propyl chain carbons, and the aromatic carbons. The number and chemical shifts of the aromatic carbon signals will confirm the substitution pattern.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ is characteristic of the ammonium salt.
-
C=O stretching: A strong absorption around 1730 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the C-O single bonds of the ester.
-
Aromatic C-H and C=C stretching: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
3.3. Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (or a peak corresponding to the free base after loss of HCl) that confirms the molecular weight.
Applications in Drug Discovery and Development
Ethyl 3-(3-aminophenyl)propanoate hydrochloride serves as a valuable scaffold and building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[4]
4.1. Synthesis of Neuroactive Compounds
The 3-aminophenylpropanoate moiety is a structural component in various compounds designed to modulate neurotransmitter systems.[4] Its utility stems from the ability to introduce further substitutions on the aromatic amine, allowing for the exploration of structure-activity relationships. This makes it a key intermediate in the development of potential therapeutic agents for conditions such as anxiety, depression, and other neurological disorders.[4]
Workflow for Utilization in Drug Discovery:
A generalized workflow illustrating the use of Ethyl 3-(3-aminophenyl)propanoate hydrochloride in a drug discovery program.
4.2. Solid-Phase Synthesis
The amino group of Ethyl 3-(3-aminophenyl)propanoate provides a handle for attachment to solid supports, making it amenable to solid-phase synthesis methodologies. This allows for the high-throughput synthesis of compound libraries for screening purposes.[5][6]
Safety, Handling, and Storage
Safety Precautions:
Ethyl 3-(3-aminophenyl)propanoate hydrochloride is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage:
For long-term stability, the compound should be stored at 2-8 °C in a tightly sealed container to protect it from moisture and light.
Conclusion
Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a solid foundation for scientists and researchers to leverage the potential of this important chemical intermediate in their synthetic endeavors.
References
- MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. Accessed January 18, 2026.
- BLD Pharm. 99255-43-3|Ethyl 3-(3-aminophenyl)propanoate hydrochloride. BLD Pharm. Accessed January 18, 2026.
- Chem-Impex. 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
- Sigma-Aldrich. ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL | 99255-43-3. Sigma-Aldrich. Accessed January 18, 2026.
- CymitQuimica. Ethyl 3-(3-aminophenyl)propionate. CymitQuimica. Accessed January 18, 2026.
- Echemi. ethyl 3-(4-aminophenyl)
- FooDB. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). FooDB. Accessed January 18, 2026.
- Guidechem. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (cas 167834-24-4) SDS/MSDS download. Guidechem. Accessed January 18, 2026.
- Hairui Chemical. Ethyl 3-(3-aminophenyl)propanoate hydrochloride_99255-43-3. Hairui Chemical. Accessed January 18, 2026.
-
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
- PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. PubChem. Accessed January 18, 2026.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]
- ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
- Sigma-Aldrich. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 325803-29-0. Sigma-Aldrich. Accessed January 18, 2026.
- Sigma-Aldrich. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3. Sigma-Aldrich. Accessed January 18, 2026.
- Sigma-Aldrich. Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR 498581-88-7. Sigma-Aldrich. Accessed January 18, 2026.
- ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
- ChemScene. 10039-64-2 | Ethyl 3-(3-aminophenyl)propanoate. ChemScene. Accessed January 18, 2026.
- ChemScene. 340188-50-3 | Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride. ChemScene. Accessed January 18, 2026.
- PubChemLite. Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. PubChemLite. Accessed January 18, 2026.
- PubChemLite. Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2). PubChemLite. Accessed January 18, 2026.
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 4(2), 169–188. [Link]
Sources
- 1. 99255-43-3|Ethyl 3-(3-aminophenyl)propanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride [myskinrecipes.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(Note: An actual image would be placed here showing the structure with labeled atoms corresponding to the tables below.)
